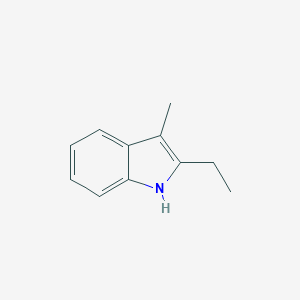

2-ethyl-3-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-3-10-8(2)9-6-4-5-7-11(9)12-10/h4-7,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTKUHAXKKOMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362408 | |

| Record name | 2-ethyl-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-49-1 | |

| Record name | 2-ethyl-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-ethyl-3-methyl-1H-indole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-ethyl-3-methyl-1H-indole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The core of this document is a detailed exposition of the Fischer indole synthesis, the most prominent and versatile method for preparing such 2,3-disubstituted indoles. We delve into the mechanistic intricacies of this reaction, offering insights into the causal factors that govern experimental choices. A step-by-step, field-proven protocol for the synthesis of this compound from phenylhydrazine and 2-pentanone is provided, complete with catalyst selection, reaction optimization, and product purification. Furthermore, a thorough characterization of the target molecule is presented, including expected physical and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to ensure a self-validating experimental outcome. This guide is designed to be a practical and authoritative resource, grounded in scientific integrity and supported by comprehensive references.

Introduction: The Significance of the Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in the realm of biologically active molecules.[1] Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its importance.[2] The physiological and therapeutic properties of indole derivatives are diverse and profound, with applications ranging from anticancer and anti-inflammatory agents to treatments for neurological disorders.[2] The specific substitution pattern on the indole core dictates its biological activity, making the development of robust and regioselective synthetic methods a cornerstone of medicinal chemistry.

This compound, the subject of this guide, is a key building block in the synthesis of more complex molecules. Its 2,3-disubstituted pattern is a common feature in many pharmacologically active compounds. A reliable and well-understood synthetic route to this molecule is therefore of paramount importance for researchers in drug discovery and development.

The Fischer Indole Synthesis: A Cornerstone of Indole Chemistry

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely employed methods for the construction of the indole nucleus.[3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[3][4]

The Reaction Mechanism: A Step-by-Step Elucidation

The currently accepted mechanism of the Fischer indole synthesis is a multi-step process that elegantly transforms simple starting materials into the aromatic indole ring system.[3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

The key steps are as follows:

-

Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of an arylhydrazine (e.g., phenylhydrazine) with a carbonyl compound (in our case, 2-pentanone) to form a phenylhydrazone. This is a reversible reaction, and the removal of water can drive the equilibrium towards the product.

-

Tautomerization to Ene-hydrazine: The phenylhydrazone then undergoes tautomerization to its more reactive ene-hydrazine isomer.

-

[4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement (a variation of the Claisen rearrangement) to form a di-imine intermediate. This step is often the rate-determining step and requires thermal or acidic promotion.

-

Rearomatization: The di-imine intermediate rapidly undergoes tautomerization to regain the aromaticity of the benzene ring, forming a diamine.

-

Cyclization and Elimination of Ammonia: An intramolecular nucleophilic attack by one of the amino groups onto the imine carbon leads to the formation of a five-membered ring. Subsequent protonation and elimination of a molecule of ammonia, followed by a final tautomerization, yields the stable aromatic indole.

Caption: The mechanistic workflow of the Fischer indole synthesis.

The Role of the Catalyst: Driving the Reaction Forward

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis. Both Brønsted acids and Lewis acids can be employed, and the optimal choice often depends on the specific substrates and desired reaction conditions.[3]

-

Brønsted Acids: Protic acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA) are commonly used. Polyphosphoric acid (PPA) is a particularly effective Brønsted acid catalyst, often used for less reactive substrates as it can also serve as the reaction solvent at elevated temperatures.[1]

-

Lewis Acids: Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also highly effective.[4] Zinc chloride is a popular choice due to its relatively low cost, moderate acidity, and good performance in a wide range of Fischer indole syntheses.

The acid catalyst plays a multifaceted role in the reaction, including catalyzing the initial hydrazone formation, promoting the tautomerization to the ene-hydrazine, and facilitating the final cyclization and ammonia elimination steps.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Fischer indole synthesis. This protocol is designed to be a self-validating system, with clear instructions and expected observations.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) |

| Phenylhydrazine | 108.14 | 10.81 g | 0.10 |

| 2-Pentanone | 86.13 | 9.47 g (11.7 mL) | 0.11 |

| Zinc Chloride (anhydrous) | 136.30 | 27.26 g | 0.20 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Toluene | 92.14 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

| Hexane | 86.18 | For chromatography | - |

| Ethyl Acetate | 88.11 | For chromatography | - |

Step-by-Step Procedure

Step 1: Formation of the Phenylhydrazone (in situ)

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add phenylhydrazine (10.81 g, 0.10 mol) and toluene (50 mL).

-

Begin stirring the mixture and add glacial acetic acid (5 mL) to catalyze the hydrazone formation.

-

From the dropping funnel, add 2-pentanone (9.47 g, 0.11 mol) dropwise over a period of 15-20 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) for 1 hour to ensure complete formation of the phenylhydrazone.

Step 2: Indolization

-

Allow the reaction mixture to cool to approximately 80 °C.

-

Carefully add anhydrous zinc chloride (27.26 g, 0.20 mol) in portions to the stirred mixture. The addition is exothermic, so control the rate to maintain a steady temperature.

-

Once all the zinc chloride has been added, increase the heating to a vigorous reflux and maintain this for 2-3 hours. The color of the reaction mixture will darken significantly.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system. The disappearance of the hydrazone spot and the appearance of a new, lower Rf spot indicates the formation of the indole product.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice (200 g) in a large beaker with vigorous stirring.

-

Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a crystalline solid.

Caption: A streamlined workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity, purity, and structure. The following are the expected physical and spectroscopic properties of this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₃N |

| Molecular Weight | 159.23 g/mol [5] |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 62-65 °C[3] |

| Solubility | Soluble in most organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane), insoluble in water. |

Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and data from closely related analogs such as 2,3-dimethyl-1H-indole.[2]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (400 MHz, CDCl₃, δ in ppm):

-

~7.8-8.0 (s, 1H): NH proton of the indole ring. The chemical shift can be broad and may vary with concentration.

-

~7.5-7.6 (d, 1H): Aromatic proton at the C7 position.

-

~7.2-7.3 (d, 1H): Aromatic proton at the C4 position.

-

~7.0-7.1 (m, 2H): Aromatic protons at the C5 and C6 positions.

-

~2.7 (q, 2H): Methylene protons (-CH₂-) of the ethyl group at C2.

-

~2.3 (s, 3H): Methyl protons (-CH₃) at the C3 position.

-

~1.3 (t, 3H): Methyl protons (-CH₃) of the ethyl group at C2.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (100 MHz, CDCl₃, δ in ppm):

-

~135.5: Quaternary carbon C7a.

-

~131.0: Quaternary carbon C2.

-

~129.0: Quaternary carbon C3a.

-

~121.5: Aromatic CH at C5.

-

~119.5: Aromatic CH at C6.

-

~118.5: Aromatic CH at C4.

-

~110.5: Aromatic CH at C7.

-

~107.0: Quaternary carbon C3.

-

~21.5: Methylene carbon (-CH₂-) of the ethyl group.

-

~14.0: Methyl carbon (-CH₃) of the ethyl group.

-

~9.0: Methyl carbon (-CH₃) at C3.

IR (Infrared) Spectroscopy (KBr, cm⁻¹):

-

~3400-3450 (sharp): N-H stretching vibration of the indole ring.

-

~3000-3100 (m): Aromatic C-H stretching.

-

~2850-2980 (m): Aliphatic C-H stretching of the ethyl and methyl groups.

-

~1600, 1450, 1350 (s): Aromatic C=C ring stretching vibrations.

-

~740-760 (s): C-H out-of-plane bending for the ortho-disubstituted benzene ring.

MS (Mass Spectrometry) (EI, 70 eV) :

-

m/z 159 (M⁺): Molecular ion peak.

-

m/z 144 ([M-CH₃]⁺): Loss of a methyl group.

-

m/z 130 ([M-C₂H₅]⁺): Loss of an ethyl group.

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis of this compound. By focusing on the well-established Fischer indole synthesis, we have detailed the underlying reaction mechanism, provided a robust experimental protocol, and outlined the expected characterization data. The insights into catalyst selection and reaction optimization are intended to empower researchers to adapt and refine this synthesis for their specific needs. The successful and verifiable synthesis of this valuable indole building block will undoubtedly facilitate further advancements in the fields of medicinal chemistry and drug discovery.

References

- BenchChem. (2025). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. BenchChem.

- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.

- Wikipedia. (2023). Fischer indole synthesis.

- PubChem. (n.d.). This compound.

- MDPI. (2021).

- Royal Society of Chemistry. (2018). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II)

- Semantic Scholar. (1952). Fischer Indole Syntheses with Polyphosphoric Acid. Semantic Scholar.

- ResearchGate. (2021). Efficient Synthesis of Poly(this compound).

- Thieme. (2018).

- PMC. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. U.S.

- MDPI. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI.

- International Journal of Advanced Biotechnology and Research. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research.

- BenchChem. (2025). Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5-carboxylate using Polyphosphoric Acid (PPA). BenchChem.

- ACS Omega. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)

- Royal Society of Chemistry. (2020).

- Stenutz. (n.d.). This compound. Stenutz.

- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal.

- Knowledge UChicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. The University of Chicago.

- SpectraBase. (n.d.). ethyl 2-methyl-1H-indole-3-carboxylate - Optional[13C NMR] - Chemical Shifts. Wiley-VCH.

- Supporting information - The Royal Society of Chemistry. (n.d.).

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chel

- This compound - Chemical Synthesis D

- The preparation and spectral characterization of 2-haloindoles, 3-haloindoles, and 2,3-dihaloindoles. | Semantic Scholar. (1986).

- Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position.

- Methyl 1H-indole-3-carboxyl

- The preparation and spectral characterization of 2-haloindoles, 3-haloindoles, and 2,3-dihaloindoles.

- Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate.

- 2-Ethyl-2,3-dihydro-1H-indene - the NIST WebBook. (n.d.).

- Generation and reactions of 2,3-dilithio- N -methylindole. Synthesis of 2,3-disubstituted indoles - Sci-Hub. (2001).

- Spectroscopic Study of a Photoactive Antibacterial Agent: 2,3-Distyrylindole - PMC. (n.d.).

- Indole, 3-methyl- - the NIST WebBook. (n.d.).

- Synthesis and Characterization of Abasic β-Diol-C-nucleosides - MDPI. (n.d.).

Sources

An In-depth Technical Guide to the Physical Properties of 2-ethyl-3-methyl-1H-indole

Abstract: This technical guide provides a comprehensive analysis of the core physical properties of 2-ethyl-3-methyl-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals, making a thorough understanding of the physicochemical characteristics of its derivatives essential for researchers, scientists, and drug development professionals.[1][2] This document delineates the compound's fundamental molecular attributes, spectroscopic profile, and solubility characteristics. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of these properties, grounding theoretical knowledge in practical, validated laboratory methodology.

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of biologically active compounds.[3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] this compound is a member of this vital class of molecules. An accurate characterization of its physical properties is not merely an academic exercise; it is a critical prerequisite for its application in drug design, synthesis, and formulation. Properties such as melting point, solubility, and spectroscopic signatures are fundamental parameters that dictate a compound's purity, stability, handling procedures, and its behavior in biological systems. This guide serves as an authoritative resource, synthesizing available data with practical experimental frameworks to empower researchers in their scientific endeavors.

Core Molecular and Physicochemical Data

The foundational physical properties of this compound are summarized below. These values are essential for its identification, purity assessment, and use in quantitative experiments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃N | [4][5][6][7] |

| Molecular Weight | 159.23 g/mol | [4][5][6] |

| Monoisotopic Mass | 159.104799419 Da | [6] |

| Appearance | White to light brown crystalline solid (predicted) | [8][9] |

| Melting Point | 62-65 °C | [4][5] |

| Boiling Point | Data not available; may decompose at high temperatures. | [4][10] |

| pKa | 17.83 ± 0.30 (Predicted) | [7] |

| LogP | 3.2 (Predicted) | [6] |

The melting point is a sharp, well-defined range, suggesting that the compound exists as a stable crystalline solid at ambient temperatures. A melting range, such as the 62-65 °C reported, is a more practical and realistic measurement than a single point; a narrow range is a primary indicator of high purity for a crystalline solid.[11] The predicted LogP (octanol-water partition coefficient) suggests the molecule is significantly more soluble in lipids than in water, a key consideration for drug development professionals studying membrane permeability and bioavailability.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for the unambiguous structural confirmation and purity verification of synthesized organic molecules. While specific spectra for this compound are not widely published, its expected spectral characteristics can be accurately predicted based on its structure and data from closely related analogues.[8][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. The N-H proton of the indole ring will likely appear as a broad singlet at a downfield chemical shift (>8.0 ppm). The aromatic protons on the fused benzene ring would appear in the 7.0-7.6 ppm region. The aliphatic protons of the ethyl group will present as a quartet (CH₂) and a triplet (CH₃), while the methyl group at the C3 position will be a sharp singlet.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| N-H | > 8.0 | Broad Singlet |

| Ar-H (4 protons) | 7.0 - 7.6 | Multiplets |

| -CH₂- (ethyl) | ~2.7 | Quartet (q) |

| -CH₃ (C3-methyl) | ~2.3 | Singlet (s) |

| -CH₃ (ethyl) | ~1.3 | Triplet (t) |

-

¹³C NMR: The carbon spectrum will show 11 distinct signals. The aromatic carbons will resonate in the 110-140 ppm range, with the carbons directly attached to the nitrogen atom (C2 and C7a) being further downfield. The aliphatic carbons of the ethyl and methyl groups will appear upfield (<30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorption bands for this compound are outlined below.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (indole) | Stretching | 3300 - 3500 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

The presence of a broad peak around 3400 cm⁻¹ is a strong indicator of the N-H bond, a defining feature of the 1H-indole tautomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 159.10. A common fragmentation pathway for substituted indoles involves the loss of substituents from the pyrrole ring.

Experimental Determination of Physical Properties

To ensure scientific integrity, physical properties must be determined through validated experimental protocols. The following sections provide step-by-step methodologies for key analyses.

Protocol for Melting Point Determination

Causality: The melting point of a pure crystalline solid occurs over a narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses a digital melting point apparatus for precise and repeatable measurements.

Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry this compound into a capillary tube, packing it to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating: Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point (~60 °C).

-

Fine Heating: Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min. This slow rate ensures thermal equilibrium and an accurate reading.[14]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Validation: Perform the measurement in triplicate to ensure reproducibility. A consistent, narrow range (e.g., 63-64 °C) validates the purity of the sample.

Caption: Workflow for Melting Point Determination.

Protocol for Solubility Assessment

Causality: The principle of "like dissolves like" governs solubility. The polarity of the solute must be matched with the polarity of the solvent for dissolution to occur.[15] This protocol systematically tests the solubility of this compound in solvents of varying polarities.

Methodology:

-

Sample Preparation: Add approximately 10 mg of the compound to each of four separate, labeled test tubes.

-

Solvent Addition: To the test tubes, add 1 mL of the following solvents, respectively:

-

Water (Polar, Protic)

-

Ethanol (Polar, Protic)

-

Acetone (Polar, Aprotic)

-

Hexane (Nonpolar)

-

-

Agitation: Agitate each tube vigorously (e.g., using a vortex mixer) for 30 seconds.

-

Observation: Allow the tubes to stand and observe for dissolution. A clear, homogenous solution indicates solubility. If the solid remains, the compound is insoluble. If the outcome is ambiguous, it is sparingly soluble.[16]

-

Self-Validation: For tubes where the compound appears soluble, place a single drop of the solution onto a watch glass and allow the solvent to evaporate. The appearance of a solid residue confirms that the compound was indeed dissolved.

Caption: Decision workflow for solubility assessment.

Significance in a Research and Drug Development Context

The physical properties detailed in this guide are of paramount importance for any scientist working with this compound.

-

Purity and Quality Control: The melting point and spectroscopic data (NMR, IR) serve as the primary benchmarks for confirming the identity and purity of a newly synthesized batch. Any deviation from the established values can indicate the presence of impurities or a structural error.

-

Solubility and Formulation: Understanding the compound's solubility profile is critical for its use in biological assays and for formulation development.[17] Its predicted poor water solubility suggests that for in vivo studies or drug delivery, formulation strategies such as using co-solvents, creating salt forms, or developing nanoparticle suspensions may be necessary.

-

Synthetic Chemistry: Spectroscopic data is essential for monitoring the progress of a chemical reaction and for characterizing the final product, ensuring the desired molecular structure has been achieved.[18][19]

Conclusion

This compound is a crystalline solid with a melting point in the range of 62-65 °C. Its structure is readily confirmed by a combination of NMR and IR spectroscopy, and its mass can be verified by mass spectrometry. It is predicted to be lipophilic, with poor solubility in water but good solubility in common organic solvents. The experimental protocols provided herein offer a robust framework for the validation of these properties, ensuring data integrity and reproducibility. This comprehensive guide equips researchers and drug developers with the essential knowledge required to confidently handle, analyze, and utilize this compound in their work.

References

-

Chemical Synthesis Database. (2025). This compound. [Link]

-

Stenutz, R. (n.d.). This compound. Stenutz. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Scribd. (n.d.). Organic Compounds: Physical Properties Lab. [Link]

-

Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]

-

Teachy. (n.d.). Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach. [Link]

-

Amherst College. (n.d.). Experiment 1 — Properties of Organic Compounds. [Link]

-

Studylib. (n.d.). Organic Compound Identification Lab Protocol. [Link]

-

ResearchGate. (2021). Efficient Synthesis of Poly(2-ethyl-3-methylindole). [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). [Link]

-

ACS Publications. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. [Link]

-

ResearchGate. (2020). Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position. [Link]

-

MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

Chemical Synthesis Database. (2025). 2-ethyl-3-propyl-1H-indole. [Link]

-

Knowledge UChicago. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. [Link]

-

ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]

-

SpringerLink. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

-

Cheméo. (n.d.). Indole, 3-methyl-. [Link]

-

PMC - PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

NIST WebBook. (n.d.). Indole, 3-methyl-. [Link]

-

PMC - NIH. (n.d.). Biomedical Importance of Indoles. [Link]

-

ResearchGate. (n.d.). Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: Design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. [Link]

-

PubChem. (n.d.). Skatole. National Center for Biotechnology Information. [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound [stenutz.eu]

- 6. This compound | C11H13N | CID 1376636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. rsc.org [rsc.org]

- 9. 3-Methylindole | 83-34-1 [chemicalbook.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. teachy.ai [teachy.ai]

- 16. amherst.edu [amherst.edu]

- 17. Skatole | C9H9N | CID 6736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

Introduction: The Significance of the Indole Scaffold

An In-Depth Technical Guide to the Chemical Properties of 2-Ethyl-3-Methyl-1H-indole

The indole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged structure" in drug discovery.[1] This bicyclic aromatic system, consisting of a benzene ring fused to a pyrrole ring, is a ubiquitous component of biologically active compounds, from the essential amino acid tryptophan to complex natural alkaloids and high-profile synthetic drugs.[2][3] Its unique electronic properties and structural rigidity allow it to interact with a diverse array of biological targets, making it a frequent starting point for the development of new therapeutic agents.[1] Indole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][4]

Within this vital class of compounds, this compound (CAS 19013-49-1) serves as a crucial and versatile synthetic building block. Its specific substitution pattern—an ethyl group at the C2 position and a methyl group at the C3 position—imparts distinct chemical characteristics that are of significant interest to researchers in organic synthesis and medicinal chemistry. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this important molecule, tailored for scientists and drug development professionals.

Synthesis via the Fischer Indole Reaction

The most classic and widely utilized method for synthesizing 2,3-disubstituted indoles like this compound is the Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883.[5] This powerful acid-catalyzed reaction forms the indole ring by heating an arylhydrazine with an appropriate aldehyde or ketone.[6]

Mechanistic Rationale

The choice of the Fischer synthesis is predicated on its reliability and the ready availability of starting materials. The reaction proceeds through a well-established mechanism.[5][6]

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of phenylhydrazine and a ketone (in this case, 2-pentanone) to form a phenylhydrazone intermediate.

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer.

-

[7][7]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes a[7][7]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement), which breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring to produce a di-imine intermediate.[8]

-

Rearomatization and Cyclization: The intermediate quickly rearomatizes. Subsequent acid-catalyzed intramolecular cyclization occurs as the amino group attacks one of the imine carbons.

-

Ammonia Elimination: The final step involves the elimination of an ammonia molecule from the cyclic aminal, driven by the formation of the stable, aromatic indole ring system.[6][9]

The use of a Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃) is critical for catalyzing both the initial hydrazone formation and the final cyclization and elimination steps.[5]

Experimental Protocol: Synthesis of this compound

The following protocol describes a representative procedure for the synthesis using the Fischer method.

Reagents:

-

Phenylhydrazine

-

2-Pentanone (Ethyl methyl ketone)

-

Glacial Acetic Acid (as solvent and catalyst) or Polyphosphoric Acid (PPA)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq) and 2-pentanone (1.1 eq).

-

Slowly add glacial acetic acid or polyphosphoric acid as the catalyst and solvent.

-

Heat the reaction mixture to reflux (typically 80-120°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water. This will often cause the product to precipitate.

-

Neutralize the mixture carefully with a base, such as sodium hydroxide solution, to a pH of ~7-8.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethanol/water or hexane) or by column chromatography on silica gel to afford pure this compound.

Caption: Fischer Indole Synthesis Workflow.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are confirmed through its distinct physical and spectroscopic properties.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃N | [1][10] |

| Molecular Weight | 159.23 g/mol | [1][10][11] |

| Appearance | Solid | [7] |

| Melting Point | 62-65 °C | [10][12] |

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural fingerprint of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. The N-H proton of the indole ring typically appears as a broad singlet far downfield (~δ 8.0 ppm), a characteristic feature of indole protons. The aromatic protons on the benzene ring will appear in the δ 7.0-7.6 ppm region, showing complex splitting patterns corresponding to their positions. The ethyl group at C2 will present as a quartet (~δ 2.7 ppm) for the CH₂ group and a triplet (~δ 1.3 ppm) for the CH₃ group. The methyl group at C3 will appear as a sharp singlet around δ 2.3 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data. The indole ring carbons have characteristic shifts, with C2 and C3 appearing around δ 135 and δ 110 ppm, respectively, though these are heavily influenced by the alkyl substituents. The carbons of the benzene ring will resonate in the δ 110-136 ppm range. The aliphatic carbons of the ethyl and methyl groups will appear upfield, typically below δ 30 ppm.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound will show a prominent molecular ion (M⁺) peak at m/z = 159, corresponding to its molecular weight.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is governed by the electron-rich nature of the indole nucleus.

Electrophilic Aromatic Substitution

The indole ring is highly activated towards electrophilic aromatic substitution, significantly more so than benzene. The lone pair of electrons on the nitrogen atom is delocalized into the ring system, increasing the electron density, particularly at the C3 position.[13][14]

However, in this compound, the highly nucleophilic C3 position is blocked by a methyl group. Consequently, electrophilic attack is directed to the benzene portion of the molecule, typically at the C5 position, as it is electronically favored. Common electrophilic substitution reactions include:

-

Nitration: Using reagents like HNO₃ in acetic anhydride.[13]

-

Halogenation: Using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for controlled monohalogenation.[13]

-

Sulfonation: Achieved with a mild sulfonating agent like the SO₃-pyridine complex to prevent polymerization.[13]

-

Friedel-Crafts Acylation/Alkylation: These reactions can occur on the benzene ring under Lewis acid catalysis, though conditions must be carefully controlled to avoid side reactions.[15]

Caption: General Mechanism of Electrophilic Substitution.

Other Reactions

-

N-Functionalization: The N-H proton is weakly acidic and can be deprotonated by a strong base (e.g., NaH), allowing for alkylation, acylation, or protection of the nitrogen atom. This is a common strategy to modify the molecule's properties or to direct reactivity in subsequent steps.[16]

-

Oxidation/Reduction: The indole ring can be sensitive to strong oxidizing agents. Reductions, such as catalytic hydrogenation, can saturate the pyrrole ring to form an indoline derivative, although this often requires forcing conditions.

Applications in Drug Development

The this compound scaffold is a valuable starting point for constructing more complex molecular architectures. Its utility in drug discovery stems from its role as a versatile intermediate.[1] By leveraging the reactivity of the N-H bond and the benzene ring, medicinal chemists can introduce a wide variety of functional groups to systematically explore the structure-activity relationship (SAR) of new compound series. The ethyl and methyl groups provide a lipophilic core that can be optimized for binding within the hydrophobic pockets of target proteins.

Derivatives built from this core have the potential to target a wide range of diseases, reflecting the broad biological activity profile of the indole class of molecules.[1][4]

Conclusion

This compound is a chemically significant molecule characterized by its straightforward synthesis via the Fischer indole reaction, a well-defined spectroscopic profile, and predictable reactivity dominated by electrophilic substitution on its benzene ring. For researchers, scientists, and drug development professionals, a thorough understanding of these core chemical properties is essential for effectively utilizing this compound as a foundational building block in the synthesis of novel and potentially therapeutic agents. Its structural simplicity, combined with the proven biological relevance of the indole scaffold, ensures its continued importance in the field of medicinal chemistry.

References

- Benchchem. This compound|CAS 19013-49-1.

- Wikipedia. Fischer indole synthesis.

- The Royal Society of Chemistry. Supporting information.

- ResearchGate. (PDF) Efficient Synthesis of Poly(2-ethyl-3-methylindole).

- Chemical Synthesis Database. This compound.

- International Journal of Advanced Biotechnology and Research. synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid.

- Alfa Chemistry. Fischer Indole Synthesis.

- J&K Scientific LLC. Fischer Indole Synthesis.

- PMC. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles.

- PMC. Electrophilic Aromatic Substitution of a BN Indole.

- Stenutz. This compound.

- PubChem. This compound.

- Química Organica.org. Electrophilic substitution at the indole.

- PMC. Biomedical Importance of Indoles.

- PubMed Central. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity.

- Henry Rzepa's Blog. Understanding the electrophilic aromatic substitution of indole.

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 4. bipublication.com [bipublication.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. rsc.org [rsc.org]

- 8. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. This compound | C11H13N | CID 1376636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound [stenutz.eu]

- 13. Electrophilic substitution at the indole [quimicaorganica.org]

- 14. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 15. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethyl-3-methyl-1H-indole (CAS: 19013-49-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-ethyl-3-methyl-1H-indole, a heterocyclic compound of significant interest in medicinal and organic chemistry. The indole scaffold is a privileged structure in drug discovery, known for its ability to interact with a wide array of biological targets.[1] This document, designed for the experienced researcher, delves into the synthesis, mechanistic pathways, spectroscopic characterization, chemical reactivity, and potential applications of this specific 2,3-disubstituted indole. It aims to serve as a practical and authoritative resource, bridging foundational chemistry with actionable laboratory protocols and strategic insights for drug development.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone of biologically active molecules, found in everything from the essential amino acid tryptophan to potent pharmaceuticals and natural products.[2] Its unique electronic properties and rigid, planar structure allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with protein targets.[1] Consequently, indole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1]

This compound (Figure 1) is a valuable building block within this class. Its specific substitution pattern—an ethyl group at the C2 position and a methyl group at the C3 position—pre-organizes the molecule for specific synthetic transformations and can influence its binding affinity and metabolic stability. Understanding the detailed chemistry of this compound is paramount for its effective utilization in the synthesis of complex molecular entities for therapeutic screening.[1]

Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and analytical characteristics is the foundation of its reliable use in research and development.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 19013-49-1 | [1][3] |

| Molecular Formula | C₁₁H₁₃N | [1][3] |

| Molecular Weight | 159.23 g/mol | [1][3][4] |

| Appearance | Solid (form may vary) | [5] |

| Melting Point | 62-65 °C | [5][6] |

| Boiling Point | 253-254 °C | [7] |

| pKa | 17.83 ± 0.30 (Predicted) | [3] |

| XLogP3 | 3.2 | [4] |

| InChI Key | MCTKUHAXKKOMSW-UHFFFAOYSA-N | [1][4] |

Spectroscopic Profile

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. The expected data are as follows:

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzene ring (typically in the δ 7.0-7.6 ppm range), a singlet for the N-H proton (can be broad and variable, often > δ 8.0 ppm), a quartet for the ethyl -CH₂- group, a singlet for the C3-methyl group, and a triplet for the ethyl -CH₃ group. |

| ¹³C NMR | Resonances for eight distinct aromatic/pyrrole carbons and three aliphatic carbons. The C2 and C3 carbons will be significantly downfield. |

| IR Spectroscopy | A characteristic N-H stretching band around 3400 cm⁻¹. C-H stretching bands for aromatic and aliphatic groups (around 3100-2850 cm⁻¹). C=C stretching bands for the aromatic ring in the 1600-1450 cm⁻¹ region. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 159. The fragmentation pattern would likely involve the loss of a methyl group (M-15) or an ethyl group (M-29). |

Synthesis and Manufacturing

The most classical and reliable method for constructing 2,3-disubstituted indoles like the topic compound is the Fischer indole synthesis.[8] This reaction has been a mainstay of organic chemistry for over a century due to its robustness and versatility.[9]

The Fischer Indole Synthesis: Mechanism and Rationale

The Fischer synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of phenylhydrazine with a suitable ketone.[8][9] For the synthesis of this compound, the logical ketone precursor is 2-pentanone (also known as methyl propyl ketone).

Causality Behind the Method: The choice of acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or p-toluenesulfonic acid) is critical.[8] Strong acids are required to protonate the hydrazone, initiating the key[10][10]-sigmatropic rearrangement that forms the crucial C-C bond and breaks the N-N bond.[9][11] The subsequent steps involve cyclization and the elimination of ammonia to yield the final, energetically favorable aromatic indole ring.[8]

Synthetic Workflow Diagram

The following diagram illustrates the key transformations in the Fischer indole synthesis of the target compound.

Caption: Workflow for the Fischer Indole Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure. Caution: Phenylhydrazine is toxic and should be handled with appropriate personal protective equipment in a chemical fume hood.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1.0 eq) and 2-pentanone (1.1 eq).

-

Solvent and Catalyst: Add a suitable solvent such as glacial acetic acid or ethanol. Slowly add the acid catalyst (e.g., polyphosphoric acid or a catalytic amount of ZnCl₂) while stirring.[9][11]

-

Heating: Heat the reaction mixture to reflux. The optimal temperature and time will depend on the chosen catalyst and solvent, typically ranging from 80 °C to 140 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by the electron-rich nature of the indole ring and the directing effects of the alkyl substituents. Unlike unsubstituted indole, the C3 position is blocked, which redirects electrophilic substitution reactions.

-

N-H Reactivity: The nitrogen atom is nucleophilic and can be readily deprotonated by a strong base (e.g., NaH) to form an indolyl anion. This anion is a potent nucleophile, allowing for straightforward N-alkylation, N-acylation, or N-sulfonylation to install various functional groups.

-

Electrophilic Aromatic Substitution: With the C3 position occupied, electrophilic attack is directed primarily to the C5 position of the benzene ring, driven by the electron-donating nature of the pyrrole nitrogen.

-

C2-Ethyl Group Reactivity: While generally stable, the methylene protons of the C2-ethyl group are weakly acidic and can potentially be involved in condensation reactions under specific conditions.

Key Reaction Pathways Diagram

This diagram outlines primary derivatization strategies for the core scaffold.

Caption: Key derivatization pathways for the indole core.

Applications in Research and Drug Development

This compound is a valuable intermediate for synthesizing more complex, biologically active molecules.[1] While direct therapeutic applications of this specific compound are not widely documented, its utility lies in its role as a foundational scaffold.

-

Scaffold for Lead Compounds: The 2,3-disubstituted indole core can be elaborated through the reaction pathways described above to generate libraries of compounds for high-throughput screening.[12][13]

-

Intermediate for Complex Heterocycles: It can serve as a precursor for building more intricate heterocyclic systems, such as carbazoles or other fused-ring structures.[1]

-

Fragment-Based Drug Design: As a well-defined molecular fragment, it can be used in fragment-based approaches to drug discovery, where small molecules that bind to a target are identified and then grown or linked to create more potent leads.

Recent research has shown that 2,3-disubstituted indoles can undergo catalyst-controlled divergent reactions to form complex structures like 3H-benzo[b]azepines or axially chiral allenes, highlighting the advanced synthetic potential of this class of compounds.[12]

Quality Control and Purity Assessment

Rigorous analytical control is essential to ensure the reliability and reproducibility of experimental results.

Recommended Analytical Technique: HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound. A reverse-phase method is typically employed.

Step-by-Step HPLC Protocol

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute further to a working concentration (e.g., 0.1 mg/mL).

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Gradient Example: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 220 nm and 280 nm (wavelengths where the indole chromophore absorbs strongly).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample. The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area. A pure sample should exhibit a single major peak.

Safety and Handling

-

General Hazards: Indole derivatives should be handled with care. While specific toxicity data for this compound is limited, it is prudent to treat it as potentially harmful if swallowed or in contact with skin.[7][14]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[15][16]

-

Handling Precautions: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors.[15]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15]

Conclusion

This compound is more than a simple chemical; it is a versatile platform for innovation in medicinal chemistry. Its synthesis is well-established through the Fischer indole reaction, and its reactivity profile offers multiple handles for diversification. For drug development professionals and research scientists, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the creation of novel and complex molecular architectures with therapeutic promise.

References

- Benchchem. (n.d.). This compound | CAS 19013-49-1.

-

Catalyst-Controlled Divergent Reactions of 2,3-Disubstituted Indoles with Propargylic Alcohols: Synthesis of 3H-Benzo[b]azepines and Axially Chiral Tetrasubstituted Allenes. (2022). ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Reaction of 2,3‐disubstituted indoles with allenamides. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). This compound. Retrieved from [Link]

-

Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

A Unified Approach to Mono- and 2,3-Disubstituted N–H Indoles. (2023). Retrieved from [Link]

-

Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). PMC. Retrieved from [Link]

-

Unprecedented C-2 arylation of indole with diazonium salts: Syntheses of 2,3-disubstituted indoles and their antimicrobial activity. (2011). PubMed. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). ethyl 2-methyl-1H-indole-3-carboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. (2023). ACS Omega. Retrieved from [Link]

-

ResearchGate. (2025). Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position. Retrieved from [Link]

-

Biomedical Importance of Indoles. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | C11H13N | CID 1376636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound [stenutz.eu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. jk-sci.com [jk-sci.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

The Therapeutic Potential of 2-Ethyl-3-Methyl-1H-Indole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Indole Scaffold and the Promise of 2,3-Disubstitution

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs with profound biological effects.[1] This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring, serves as a versatile scaffold for the development of therapeutic agents targeting a wide range of diseases.[2] Its unique electronic properties and ability to participate in various intermolecular interactions allow indole derivatives to bind to diverse biological targets with high affinity and specificity.[3]

Among the myriad of substituted indoles, those with substitution at the 2 and 3 positions have garnered significant attention in drug discovery. This guide focuses on the biological activities of a specific subclass: 2-ethyl-3-methyl-1H-indole derivatives . While direct research on this precise scaffold is emerging, this document will synthesize findings from closely related 2,3-disubstituted indoles to provide a comprehensive overview of their potential as anticancer, anti-inflammatory, and antimicrobial agents. We will delve into the mechanistic underpinnings of these activities, provide actionable experimental protocols for their evaluation, and present quantitative data to guide future research and development.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Indole derivatives have a rich history in oncology, with vinca alkaloids like vincristine and vinblastine being prime examples of their successful clinical application.[4] Modern research has expanded the repertoire of anticancer indole compounds, revealing a multitude of mechanisms by which they combat cancer.[5] Derivatives of the 2,3-disubstituted indole core have shown particular promise in inducing cancer cell death and inhibiting tumor progression.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of 2,3-disubstituted indole derivatives are often attributed to their ability to interfere with multiple signaling pathways and cellular processes critical for cancer cell survival and proliferation.

-

Induction of Apoptosis: A primary mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved by modulating the expression of key apoptosis-regulating proteins. For instance, some indole derivatives have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[6]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, 2,3-disubstituted indoles can halt the uncontrolled proliferation of cancer cells. They can induce cell cycle arrest at various phases, most commonly the G2/M phase, preventing cells from entering mitosis.[7]

-

Inhibition of Protein Kinases: Many cancers are driven by aberrant protein kinase activity. Indole derivatives have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are crucial for tumor growth and metastasis.[6][8]

Quantitative Assessment of Anticancer Potency

The cytotoxic effects of novel compounds are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of representative 2,3-disubstituted indole derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-vinyl sulfone derivative | A549 (Lung) | 0.05 | [3] |

| Indole-based Tyrphostin derivative | MCF-7 (Breast) | 0.10 | [9] |

| 3-Arylthio-1H-indole derivative | MCF-7 (Breast) | 0.15-0.35 | [4] |

| Indole-chalcone derivative | MDA-MB-231 (Breast) | 13-19 | [3] |

| Indole-aryl amide derivative | PC3 (Prostate) | 0.39 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[10][11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the this compound derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer. Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin being a classic example of a non-steroidal anti-inflammatory drug (NSAID) built around an indole scaffold.[13]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of 2,3-disubstituted indole derivatives are primarily mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.

-

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[14][15][16] By selectively inhibiting COX-2, indole derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[14]

-

Inhibition of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the inflammatory response.[17][18] It controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Some indole derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the production of these inflammatory mediators.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reliable in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.[1][19][20][21][22]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

-

Animal Acclimatization:

-

Use male Wistar rats (150-200 g).

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

-

Grouping and Dosing:

-

Divide the rats into groups (n=6 per group):

-

Group 1: Control (vehicle only)

-

Group 2: Standard drug (e.g., Indomethacin, 10 mg/kg)

-

Group 3-5: Test compound at different doses (e.g., 10, 20, 40 mg/kg)

-

-

Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

-

-

Induction of Edema:

-

Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.

-

-

Paw Volume Measurement:

-

Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity against a range of pathogens.[23][24]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial mechanisms of indole derivatives are diverse and can involve:

-

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to antibiotics. Some indole derivatives have been shown to inhibit biofilm formation, rendering the bacteria more susceptible to conventional antibiotics.[22]

-

Disruption of Cell Membrane Integrity: The bacterial cell membrane is essential for maintaining cellular homeostasis. Indole derivatives can disrupt the integrity of the cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Essential Enzymes: These compounds can target and inhibit enzymes that are crucial for bacterial survival, such as those involved in cell wall synthesis or DNA replication.

Quantitative Assessment of Antimicrobial Potency

The antimicrobial activity of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table provides representative MIC values for indole derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Indole-thiadiazole derivative | Staphylococcus aureus (MRSA) | 3.125 | [10] |

| Indole-triazole derivative | Staphylococcus aureus (MRSA) | 3.125 | [10] |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Staphylococcus aureus (MRSA) | 0.98 | [17] |

| Indole-1,2,4 triazole conjugate | Escherichia coli | 250 | [24] |

| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative | Enterobacter cloacae | 4 | [23] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[5][13][23][25][26]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is determined as the lowest concentration of the compound that prevents visible growth after incubation.

Step-by-Step Protocol:

-

Preparation of Inoculum:

-

Culture the microbial strain overnight in an appropriate broth medium.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Compound Dilutions:

-

Perform a two-fold serial dilution of the this compound derivative in a 96-well plate containing broth medium.

-

-

Inoculation:

-

Add the standardized microbial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The evidence from related 2,3-disubstituted indole derivatives strongly suggests that compounds based on this core structure are likely to possess significant anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Further mechanistic studies are also warranted to elucidate the precise molecular targets of the most potent compounds. The experimental protocols and foundational knowledge presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to unlock the full therapeutic potential of this privileged chemical scaffold.

References

- Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802–1824.

- Patel, P., et al. (2022). Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. Helvetica Chimica Acta, 105(10), e202200108.

- Shirinzadeh, H., Süzen, S., Altanlar, N., & Westwell, A. D. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences, 15(3), 291–297.

- Krasavin, M., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones as a New Class of Antimicrobial Agents. Molecules, 26(16), 4945.

- Vane, J. R., & Botting, R. M. (1995). New insights into the mode of action of anti-inflammatory drugs.

- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.

- Kumar, A., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 54(1).

- Schmidt-Malan, S. M., et al. (2021). Broth microdilution susceptibility testing. Bio-protocol, 11(13), e4075.

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

- National Center for Advancing Translational Sciences. (2013). Assay Guidance Manual. In Cell Viability Assays.

- Saruengkhanphasit, R., et al. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 223, 113647.

-

Cleveland Clinic. (2022). COX-2 Inhibitors. Retrieved from [Link]

- Yilmaz, I., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(30), 3469-3485.

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

- Glamočlija, J., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)

- Abdel-Wahab, B. F., et al. (2021).

- Ferraz, V., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. International Journal of Molecular Sciences, 24(6), 5413.

-

Patsnap. (2024). What are COX-2 inhibitors and how do they work?. Retrieved from [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

- Rani, P., Srivastava, V. K., & Kumar, A. (2004). Synthesis and antiinflammatory activity of heterocyclic indole derivatives. European journal of medicinal chemistry, 39(5), 449–452.

-

ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

- Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.

- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 225, pp. 115–121). Humana Press.

- D'Mello, M., et al. (2023).

- Badria, F. A., et al. (2019). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 223, 113647.

- Olgen, S., et al. (2007). Synthesis and Src-Tyrosine Kinase Inhibitory Activities of Some 3-Substituted-1H-indole Derivatives. Archiv der Pharmazie, 340(11), 583-591.

- Bednarski, P. J., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Pharmaceuticals, 16(1), 76.

Sources

- 1. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]